molecular formula C8H7NO2S B6157402 methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate CAS No. 749261-96-9

methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Cat. No.: B6157402
CAS No.: 749261-96-9
M. Wt: 181.2
InChI Key:
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Description

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring

Mechanism of Action

Target of Action

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate and its derivatives have shown strong activity against the hepatitis C virus . These compounds are a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus . They also inhibit KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets are crucial in viral replication and gene transcription, respectively.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, when it binds to the RNA-dependent RNA polymerase of the hepatitis C virus, it prevents the virus from replicating its RNA . When it binds to the KDM1A and LSD1 demethylases, it prevents them from demethylating DNA, thereby affecting gene transcription .

Biochemical Pathways

The inhibition of the RNA-dependent RNA polymerase affects the viral replication pathway of the hepatitis C virus . This leads to a decrease in the number of viral particles produced . The inhibition of KDM1A and LSD1 demethylases affects the DNA methylation pathway . This can lead to changes in gene expression .

Result of Action

The result of the action of this compound is a decrease in the replication of the hepatitis C virus and changes in gene expression due to altered DNA methylation . These effects at the molecular and cellular levels could potentially lead to a decrease in the severity of hepatitis C infections and changes in cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4H-thieno[3,2-b]pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as trimethylsilyldiazomethane . The reaction is typically carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Acid chlorides, aluminum chloride, tin tetrachloride.

    Alkylation: Alkyl halides, sodium hydride, tetrahydrofuran (THF) as solvent.

Major Products Formed

Comparison with Similar Compounds

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it particularly suitable for applications in both medicinal chemistry and materials science.

Properties

CAS No.

749261-96-9

Molecular Formula

C8H7NO2S

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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